

Spectroscopic Unveiling of Methoxyindoles: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline

CAS No.: 65801-73-2

Cat. No.: B1269472

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An In-depth Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indole

Introduction

In the landscape of pharmaceutical and materials science, the indole scaffold is a cornerstone of molecular design. Its versatile reactivity and biological significance have led to its incorporation into a vast array of functional molecules. The addition of substituents, such as a methoxy group, can dramatically alter the electronic properties and, consequently, the therapeutic or material functions of the parent indole. A precise understanding of the molecular structure is therefore paramount, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize methoxyindoles, with a specific focus on 6-Methoxy-1H-indole as a representative example. It is important to note that the initial topic of interest, CAS 65801-73-2, is cataloged by chemical suppliers as 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline. To provide a more relevant and coherent technical guide centered on the spectroscopic analysis of a methoxy-substituted

indole, we will proceed with the detailed characterization of the readily available and well-documented 6-Methoxy-1H-indole. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectrum of 6-Methoxy-1H-indole:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	~8.0	br s	-
H7	~7.5	d	~8.5
H2	~7.2	t	~2.5
H4	~7.0	d	~2.0
H5	~6.8	dd	~8.5, 2.0
H3	~6.4	t	~2.5
-OCH ₃	~3.8	s	-

Causality behind Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), is critical to avoid large solvent signals that would obscure the analyte's proton signals.[1] The typical concentration for ^1H NMR is in the range of 5-25 mg of the sample dissolved in 0.5-1.0 mL of the deuterated solvent.[1]

Interpretation Insights:

- The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration and solvent-dependent.
- The aromatic protons on the benzene ring (H4, H5, H7) exhibit distinct splitting patterns due to their coupling with adjacent protons.
- The protons on the pyrrole ring (H2, H3) often appear as triplets due to coupling with each other.
- The sharp singlet for the methoxy group ($-\text{OCH}_3$) is a key identifier and typically appears in the upfield region of the aromatic signals.

^{13}C NMR Spectroscopy: The Carbon Framework

Carbon-13 (^{13}C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

Expected ^{13}C NMR Spectrum of 6-Methoxy-1H-indole:

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C7a	~136
C6	~155
C3a	~129
C2	~123
C7	~121
C5	~110
C4	~102
C3	~100
-OCH ₃	~56

Causality behind Experimental Choices: ¹³C NMR experiments require a higher concentration of the sample (typically 20-100 mg) and a longer acquisition time compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).^[2] Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum of singlets for each carbon atom.

Interpretation Insights:

- The carbon atom attached to the electronegative oxygen of the methoxy group (C6) is significantly deshielded and appears at a downfield chemical shift.
- The quaternary carbons (C3a and C7a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.
- The chemical shift of the methoxy carbon is a characteristic feature.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of 6-Methoxy-1H-indole for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Set the appropriate spectral width, acquisition time, and number of scans.
 - For ^{13}C NMR, apply proton decoupling.
 - Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the solvent or internal standard signal.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Caption: A streamlined workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Expected FTIR Absorption Bands for 6-Methoxy-1H-indole:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400	N-H Stretch	Indole N-H
~3100-3000	C-H Stretch	Aromatic C-H
~2950-2850	C-H Stretch	Aliphatic C-H (-OCH ₃)
~1620-1450	C=C Stretch	Aromatic Ring
~1250-1200	C-O Stretch	Aryl-Alkyl Ether
~1100-1000	C-O Stretch	Aryl-Alkyl Ether
~850-750	C-H Bend	Aromatic Out-of-plane Bending

Causality behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.^[3] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk.

Interpretation Insights:

- The sharp, distinct peak around 3400 cm⁻¹ is a strong indicator of the N-H bond in the indole ring.
- The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the methoxy group.
- The strong C-O stretching bands are characteristic of the aryl-alkyl ether linkage.

Experimental Protocol for FTIR Spectroscopy (ATR)

- Instrument Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Collect a background spectrum to account for atmospheric and instrumental contributions.
- Sample Analysis:
 - Place a small amount of the 6-Methoxy-1H-indole powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: A typical workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of 6-Methoxy-1H-indole:

- Molecular Ion (M^+): $m/z = 147.0684$ (for the monoisotopic mass of C_9H_9NO)[4]
- Key Fragmentation Patterns: The fragmentation of indoles is complex and can involve rearrangements. Common fragmentation pathways for 6-methoxy-1H-indole may include the

loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group to give a fragment at $m/z = 132$, or the loss of formaldehyde (CH_2O) to yield a fragment at $m/z = 117$.

Causality behind Experimental Choices: Electron Ionization (EI) is a common ionization technique for relatively small and volatile molecules like 6-methoxy-1H-indole. It typically produces a rich fragmentation pattern that is useful for structural elucidation. For more gentle ionization and to primarily observe the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

Interpretation Insights:

- The peak with the highest m/z value is typically the molecular ion peak, which provides the molecular weight of the compound.
- High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule by measuring the m/z to several decimal places.
- The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure by comparing it to library spectra or by proposing logical fragmentation pathways.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

- Sample Preparation:
 - Prepare a dilute solution of 6-Methoxy-1H-indole in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
- Instrument Setup (Gas Chromatograph):
 - Set the GC oven temperature program to ensure good separation of the analyte from any impurities.
 - Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample to the mass spectrometer.

- Instrument Setup (Mass Spectrometer):
 - Set the ion source to the appropriate ionization mode (e.g., EI).
 - Set the mass analyzer to scan over the desired m/z range (e.g., 40-400 amu).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The GC will separate the components of the sample, and as each component elutes, it will be introduced into the mass spectrometer for ionization and analysis.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to identify the peak corresponding to 6-Methoxy-1H-indole.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern.

Caption: A general workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 6-Methoxy-1H-indole, utilizing ^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical methods are indispensable for ensuring the identity, purity, and quality of their synthesized compounds. This guide serves as a foundational resource for the spectroscopic analysis of methoxyindoles and related heterocyclic systems.

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